1,7-Bis(4-hydroxyphenyl)-3-heptanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

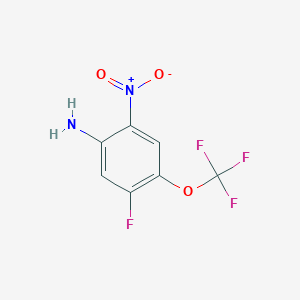

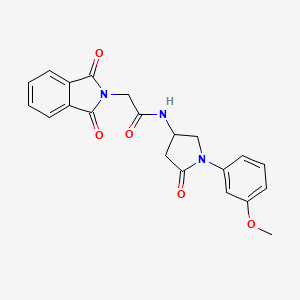

“1,7-Bis(4-hydroxyphenyl)-3-heptanol” is a compound that is related to a class of molecules known as curcuminoids . It is a natural product found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) . It is also known as “1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one” and has a molecular formula of C19H20O3 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one” has been described, involving crystallization into a triclinic structure . Another related compound, “(1E,4E)-1,7-Bis(4-hydroxyphenyl)-1-hepten-3-one”, has been isolated from mistletoe and can be synthesized .

Molecular Structure Analysis

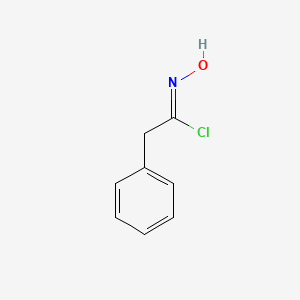

The molecular structure of “this compound” is characterized by the presence of two phenolic groups attached to a seven-carbon chain. The phenolic groups contribute to the compound’s potential bioactivity .

Aplicaciones Científicas De Investigación

Antioxidant Properties

1,7-Bis(4-hydroxyphenyl)-3-heptanol has been studied for its antioxidant properties. A study demonstrated that certain diarylheptanoids, including this compound, derived from the bark of alder family trees exhibit significant antioxidant activity. This activity was assessed using assays like DPPH and ABTS(+) radical scavenging, and the ORAC assay, which measures the capacity to protect fluorescent molecules against oxidative degradation. The antioxidant activity of these compounds was found to be higher than that of curcumin, a well-known antioxidant diarylheptanoid (Ponomarenko et al., 2014).

Antiplatelet Activity

Research has also highlighted the antiplatelet activity of diarylheptanoids like this compound. In a study involving compounds isolated from the seeds of Alpinia blepharocalyx, it was found that some diarylheptanoids exhibit strong inhibition of various forms of platelet aggregation, including collagen-induced and adenosine diphosphate-induced aggregation in human whole blood (Doug et al., 1998).

Synthesis and Structural Characterization

There has been significant interest in the synthesis and structural characterization of this compound and similar compounds. Studies have detailed the total synthesis of bioactive diarylheptanoids, employing methods like Wittig olefination and olefin cross-metathesis reaction (Kashanna et al., 2012). Such research is crucial for understanding the compound's potential applications in various fields, including pharmacology and material science.

Mecanismo De Acción

- The primary target of 4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol is not well-documented in the available literature. However, it is known to have antiseptic and disinfectant properties. It is active against a wide range of microorganisms, including some fungi and viruses. Additionally, it has been used as an oral analgesic or anesthetic in products like Chloraseptic to treat pharyngitis .

- When injected next to a nerve, phenol produces chemical neurolysis. This process is nonselective across nerve fiber size and most prominent on the outer aspect of the nerve .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-[5-Hydroxy-7-(4-hydroxyphenyl)heptyl]phenol are largely determined by its phenolic structure. The hydroxyl groups attached to the aromatic rings contribute to its antioxidant properties . It has been found to exhibit inhibitory activity against the nucleocapsid protein of SARS-CoV-2 .

Cellular Effects

It has been suggested that it may have antiviral activity against SARS-CoV-2 by targeting the nucleocapsid protein .

Molecular Mechanism

It has been suggested that it binds to the N-terminal domain of the nucleocapsid protein of SARS-CoV-2, potentially inhibiting its function .

Metabolic Pathways

It is likely involved in the metabolism of phenolic compounds, which are synthesized via the shikimate and phenylpropanoid pathways in plants .

Propiedades

IUPAC Name |

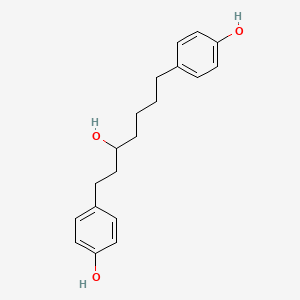

4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJAYWZGEZOHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873812 |

Source

|

| Record name | (+/-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98119-94-9 |

Source

|

| Record name | (+/-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)

![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)